molecular formula C20H21BrN4OS B15079822 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15079822
M. Wt: 445.4 g/mol
InChI Key: OEPAZHJHUXFALX-WSDLNYQXSA-N
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Description

4-((3-Bromo-4-methoxy-benzylidene)amino)-5-(4-tert-butyl-phenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Bromo-4-methoxy-benzylidene)amino)-5-(4-tert-butyl-phenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-bromo-4-methoxybenzaldehyde with an appropriate amine to form the benzylidene intermediate.

    Cyclization: The benzylidene intermediate undergoes cyclization with thiosemicarbazide under acidic or basic conditions to form the triazole ring.

    Substitution Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Disulfides, sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors. This compound may exhibit inhibitory activity against certain enzymes, making it a candidate for drug development.

Medicine

Medicinally, triazole derivatives are known for their antifungal and antibacterial properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((3-Bromo-4-methoxy-benzylidene)amino)-5-(4-tert-butyl-phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the aromatic rings may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-((3-Bromo-4-methoxy-benzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the tert-butyl group, which may affect its reactivity and stability.

    4-((3-Bromo-4-methoxy-benzylidene)amino)-5-(4-methyl-phenyl)-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.

Uniqueness

The presence of the tert-butyl group in 4-((3-Bromo-4-methoxy-benzylidene)amino)-5-(4-tert-butyl-phenyl)-4H-1,2,4-triazole-3-thiol imparts unique steric and electronic characteristics, potentially enhancing its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C20H21BrN4OS

Molecular Weight

445.4 g/mol

IUPAC Name

4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H21BrN4OS/c1-20(2,3)15-8-6-14(7-9-15)18-23-24-19(27)25(18)22-12-13-5-10-17(26-4)16(21)11-13/h5-12H,1-4H3,(H,24,27)/b22-12+

InChI Key

OEPAZHJHUXFALX-WSDLNYQXSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)Br

Origin of Product

United States

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